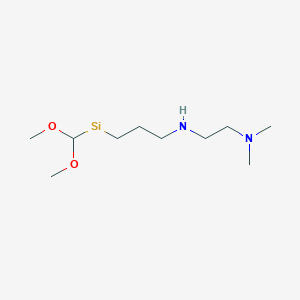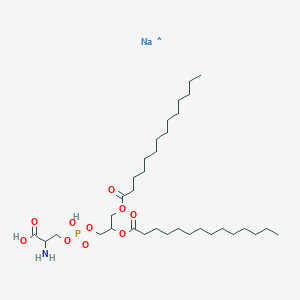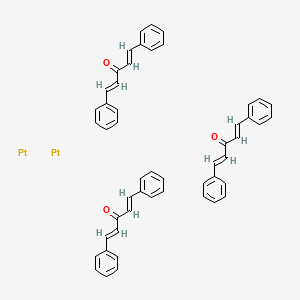![molecular formula C12H18ClNO B12092582 4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)
4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-{[(2-metilbutan-2-il)amino]metil}fenol es un compuesto orgánico con la fórmula molecular C12H18ClNO. Este compuesto se caracteriza por un grupo fenol sustituido con un grupo cloro en la posición 4 y un grupo aminoalquilo en la posición 2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Cloro-2-{[(2-metilbutan-2-il)amino]metil}fenol generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 4-clorofenol y 2-metilbutan-2-amina.
Condiciones de reacción: La reacción generalmente se lleva a cabo en presencia de una base como el hidróxido de sodio o el carbonato de potasio para facilitar la reacción de sustitución nucleófila.
Procedimiento: El 4-clorofenol se hace reaccionar con formaldehído para formar 4-cloro-2-hidroximetilfenol. Este intermedio luego se hace reaccionar con 2-metilbutan-2-amina bajo condiciones controladas de temperatura y pH para producir el producto final.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-Cloro-2-{[(2-metilbutan-2-il)amino]metil}fenol involucra reactores a gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para la temperatura, la presión y la concentración del catalizador para maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: Este compuesto puede sufrir reacciones de oxidación, típicamente involucrando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar usando agentes como el hidruro de litio y aluminio o el borohidruro de sodio, lo que resulta en la reducción del grupo fenol a un derivado de ciclohexanol.
Sustitución: El grupo cloro puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Hidróxido de sodio o carbonato de potasio en solventes polares como el dimetilsulfóxido (DMSO).
Productos Mayores
Oxidación: Formación de quinonas o derivados fenólicos clorados.
Reducción: Formación de derivados de ciclohexanol.
Sustitución: Formación de fenoles sustituidos con varios grupos funcionales que reemplazan el grupo cloro.
Aplicaciones Científicas De Investigación
Química
En química, 4-Cloro-2-{[(2-metilbutan-2-il)amino]metil}fenol se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de diversas reacciones químicas y mecanismos.
Biología
En la investigación biológica, este compuesto se estudia por sus posibles interacciones con macromoléculas biológicas. Se puede utilizar como una sonda para estudiar la actividad enzimática o como un ligando en estudios de unión a receptores.
Medicina
En la química medicinal, los derivados de este compuesto se investigan por sus posibles propiedades terapéuticas. Pueden exhibir actividades antimicrobianas, antiinflamatorias o anticancerígenas, lo que los convierte en candidatos para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se puede utilizar en la síntesis de productos químicos especiales, polímeros y materiales con propiedades específicas. Su reactividad y grupos funcionales lo hacen versátil para diversas aplicaciones.
Mecanismo De Acción
El mecanismo por el cual 4-Cloro-2-{[(2-metilbutan-2-il)amino]metil}fenol ejerce sus efectos involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la actividad enzimática uniéndose al sitio activo o alterar la función del receptor actuando como un agonista o antagonista. Las vías exactas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
4-Cloro-2-metilfenol: Carece del grupo aminoalquilo, lo que lo hace menos versátil en reacciones químicas.
2-{[(2-metilbutan-2-il)amino]metil}fenol:
4-Cloro-2-aminometilfenol: Estructura similar pero diferente sustitución de alquilo, lo que lleva a diferentes propiedades químicas y biológicas.
Singularidad
4-Cloro-2-{[(2-metilbutan-2-il)amino]metil}fenol es único debido a la presencia de un grupo cloro y un grupo aminoalquilo en el anillo fenólico. Esta combinación de grupos funcionales proporciona un conjunto distinto de propiedades químicas y patrones de reactividad, lo que lo hace valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
4-chloro-2-[(2-methylbutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H18ClNO/c1-4-12(2,3)14-8-9-7-10(13)5-6-11(9)15/h5-7,14-15H,4,8H2,1-3H3 |
Clave InChI |
HSYMTHVLMJAVDM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NCC1=C(C=CC(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)


![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)


![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12092553.png)

![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)



